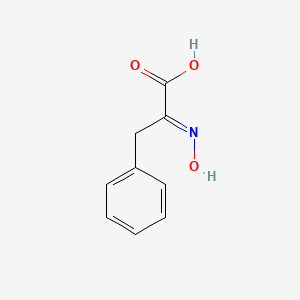
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is an organic compound with a unique structure that includes a hydroxyimino group and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid typically involves the reaction of phenylpropanoic acid derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .
Scientific Research Applications
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropanoic acid backbone may also play a role in its biological effects by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
10-Hydroxy-2E-Decenoic Acid: A compound with a similar hydroxyimino group but a different carbon backbone.
9-Oxo-2E-Decenoic Acid: Another compound with a similar functional group but different structural features.
Uniqueness
(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is unique due to its specific combination of a hydroxyimino group and a phenylpropanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8+ |
InChI Key |
PNTMGOUAICFJQK-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















